4-(2E)-2-Buten-1-yl-2,4,5-trideoxy-2-(methylamino)-L-xylonic acid

Immunosuppression Stereochemistry–Activity Relationship Cyclosporin SAR

4-(2E)-2-Buten-1-yl-2,4,5-trideoxy-2-(methylamino)-L-xylonic acid, universally designated MeBmt, is a chiral non-proteinogenic amino acid with the systematic name (2S,3R,4R,6E)-3-hydroxy-4-methyl-2-(methylamino)-6-octenoic acid. It is the signature C-9 amino acid residue occupying position 1 of the cyclic undecapeptide cyclosporin A (CsA), the archetypal calcineurin-inhibiting immunosuppressant.

Molecular Formula C10H19NO3
Molecular Weight 201.26 g/mol
CAS No. 59865-23-5
Cat. No. B037142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2E)-2-Buten-1-yl-2,4,5-trideoxy-2-(methylamino)-L-xylonic acid
CAS59865-23-5
SynonymsMeBmt
Molecular FormulaC10H19NO3
Molecular Weight201.26 g/mol
Structural Identifiers
SMILESCC=CCC(C)C(C(C(=O)O)NC)O
InChIInChI=1S/C10H19NO3/c1-4-5-6-7(2)9(12)8(11-3)10(13)14/h4-5,7-9,11-12H,6H2,1-3H3,(H,13,14)/b5-4+/t7-,8+,9-/m1/s1
InChIKeyAHQFCPOIMVMDEZ-HRDYMLBCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2E)-2-Buten-1-yl-2,4,5-trideoxy-2-(methylamino)-L-xylonic Acid (MeBmt): Chemical Identity and Procurement-Relevant Profile for CAS 59865-23-5


4-(2E)-2-Buten-1-yl-2,4,5-trideoxy-2-(methylamino)-L-xylonic acid, universally designated MeBmt, is a chiral non-proteinogenic amino acid with the systematic name (2S,3R,4R,6E)-3-hydroxy-4-methyl-2-(methylamino)-6-octenoic acid [1]. It is the signature C-9 amino acid residue occupying position 1 of the cyclic undecapeptide cyclosporin A (CsA), the archetypal calcineurin-inhibiting immunosuppressant [2]. With a molecular formula of C₁₀H₁₉NO₃ and a molecular weight of 201.26 g/mol, MeBmt features three defined stereocenters (2S,3R,4R) and an (E)-configured olefin, making absolute stereochemical integrity the central procurement specification . The compound is listed in the Merck Index (Monograph M7110) and carries UNII code O4J8MGO8UB [3]. Its dual identity—as both the essential pharmacophoric building block of cyclosporin A and as Cyclosporin Impurity 4 in pharmaceutical reference standard catalogues—defines its two primary procurement contexts: medicinal chemistry SAR exploration and regulated analytical quality control [4].

Why Generic Substitution Fails for 4-(2E)-2-Buten-1-yl-2,4,5-trideoxy-2-(methylamino)-L-xylonic Acid (MeBmt): The Stereochemical and Functional Non-Interchangeability Problem


MeBmt cannot be generically substituted by any other amino acid—including close structural analogs such as L-threonine, (4S)-MeBmt (the C4 epimer), desmethyl-MeBth, or dihydro-MeBmt—because the immunosuppressive potency of cyclosporin A is exquisitely dependent on the exact (2S,3R,4R) configuration and the presence of both the C4-methyl group and the (E)-butenyl side chain of MeBmt [1]. Even a single stereochemical inversion at C4, yielding (4S)-MeBmt¹-CsA, collapses immunosuppressive activity to 2–4% of the parent CsA, despite the macrocyclic peptide backbone retaining an essentially identical solution conformation [2]. Furthermore, the relationship between cyclophilin binding affinity and functional immunosuppression is non-linear and unpredictable: the C4-dimethyl analog [MeBm2t¹]CsA binds cyclophilin A 100-fold more weakly than CsA (Ki 540 nM vs. 4–5 nM) yet retains comparable immunosuppressive potency due to altered calcineurin inhibition geometry [3]. These findings demonstrate that MeBmt is not merely a structural placeholder but a stereoelectronically tuned pharmacophoric element whose precise three-dimensional presentation governs both target engagement and downstream signaling. Consequently, procurement of MeBmt—whether as a free amino acid for total synthesis of cyclosporin analogs or as a characterized impurity reference standard—demands rigorous verification of stereochemical identity, olefin geometry, and enantiomeric purity, because any deviation renders the material functionally non-equivalent [4].

Quantitative Differentiation Evidence for 4-(2E)-2-Buten-1-yl-2,4,5-trideoxy-2-(methylamino)-L-xylonic Acid (MeBmt) vs. Structural Analogs


C4 Stereochemistry Governs Immunosuppressive Activity: (4R)-MeBmt vs. (4S)-MeBmt Epimer in Cyclosporin A

The (4R) configuration of MeBmt is indispensable for the immunosuppressive activity of cyclosporin A. When the C4 methyl stereocenter is inverted from the natural (4R) to the unnatural (4S) configuration in the context of the intact CsA undecapeptide, the resulting analog [(4S)-MeBmt¹-CsA] retains only 2–4% of the immunosuppressive activity of native CsA in the concanavalin A-stimulated thymocyte assay, despite the 33-membered macrocyclic ring adopting an essentially identical solution conformation in chloroform as determined by 1D and 2D NMR [1]. The mechanistic basis is a ~120° rotation of the χ₁ torsion angle in the (4S)-epimer, which alters the orientation of the butenyl side chain relative to the peptide backbone [1]. This demonstrates that the (4R) configuration is not a passive structural feature but a functionally essential determinant of pharmacophoric presentation.

Immunosuppression Stereochemistry–Activity Relationship Cyclosporin SAR

MeBmt Replacement by L-Threonine in CsA Differentially Modulates Humoral vs. Cellular Immune Responses

Replacement of the entire MeBmt residue with the simpler proteinogenic amino acid L-threonine (Thr) in cyclosporin A yields [Thr¹]CsA, which was evaluated alongside native CsA in a murine sheep red blood cell (SRBC) immunization model [1]. While humoral immune responses (antibody production) were practically identical between [Thr¹]CsA and CsA in both in vitro and in vivo settings, the analog exerted a significantly stronger suppressive effect on the delayed-type hypersensitivity (DTH) response—a measure of cellular immunity [1]. This differential modulation demonstrates that the MeBmt side chain is not required for all immunosuppressive functions of CsA but is critical for maintaining the balance between humoral and cellular immune suppression. The MeBmt→Thr substitution thus produces a functionally distinct immunosuppressive profile rather than a simple attenuation of activity, making MeBmt-containing CsA the preferred starting point when balanced immunosuppression is desired.

Immunopharmacology Humoral vs. Cellular Immunity Cyclosporin Analog Design

Antimitogenic Potency: Native MeBmt in CsA vs. Truncated 1-Position Analogs (IC₅₀ Comparison)

The contribution of the MeBmt side chain to the antimitogenic potency of cyclosporin A was systematically evaluated by synthesizing four CsA analogs with progressively truncated or modified 1-position residues and measuring their IC₅₀ values in concanavalin A-stimulated thymocyte proliferation assays [1]. Cyclosporin A (containing full MeBmt) exhibited an IC₅₀ of 4 nM. Dihydrocyclosporin A (DH-CsA, in which the MeBmt olefin is reduced) gave an IC₅₀ of 10 nM, a 2.5-fold reduction. Further truncation to (MeThr¹)CsA (IC₅₀ = 8,000 nM), (MeAbu¹)CsA (IC₅₀ = 15,000 nM), and (MeAbu¹,Sar¹⁰)CsA (IC₅₀ = 40,000 nM) produced 2,000-fold, 3,750-fold, and 10,000-fold reductions in potency, respectively [1]. This graded loss of activity directly quantifies the contribution of each structural element of the MeBmt side chain—the butenyl group, the C4-methyl, and the β-hydroxyl—to functional potency.

Antimitogenic Activity IC₅₀ Ranking Cyclosporin SAR

MeBmt Modifications Decouple Cyclophilin Binding Affinity from Calcineurin Inhibition and Immunosuppressive Potency

The relationship between MeBmt structure, cyclophilin A (CypA) binding, and downstream calcineurin inhibition is non-linear, as revealed by comparative analysis of CsA and [MeBm2t¹]CsA (in which the MeBmt C4-methyl is gem-dimethylated) [1]. CsA binds CypA with high affinity (Ki = 4–5 nM, measured by inhibition of prolyl cis-trans isomerase activity), and the CsA–CypA complex inhibits calcineurin phosphatase with Ki = 114 nM. In striking contrast, [MeBm2t¹]CsA binds CypA with approximately 100-fold lower affinity (Ki = 540 nM), yet its complex with CypA inhibits calcineurin more potently (Ki = 67 nM) than the CsA–CypA complex [1]. In Jurkat T-cells, CsA and [MeBm2t¹]CsA inhibited endogenous calcineurin activity with drug concentrations causing 50% reduction in ³²PO₄ release of 8 nM and 55 nM, respectively—a less than 7-fold difference [1]. This demonstrates that C4-methyl modifications in MeBmt can selectively weaken CypA binding while preserving or even enhancing calcineurin engagement, providing a rational basis for designing analogs with altered target engagement profiles.

Cyclophilin A Calcineurin Phosphatase Binding–Function Decoupling

Physicochemical Identity Specifications: Optical Rotation and Melting Point as Procurement Gatekeepers for MeBmt

The free amino acid MeBmt possesses well-defined physicochemical constants that serve as essential identity and purity gatekeepers for procurement. The specific optical rotation is [α]D²⁰ +13.5° (c = 0.50 in water, pH 7) and [α]D +17° (c = 0.51 in 0.4 N aqueous HCl), while the melting point has been independently reported as 240–241 °C (Wenger) and 242–243 °C (Evans & Weber) when crystallized from ethanol [1][2]. These values are critically sensitive to stereochemical impurities: the (4S)-epimer of MeBmt would exhibit a different optical rotation, and racemic or diastereomeric mixtures would produce melting point depression [3]. The estimated aqueous solubility at 25 °C is 814.9 mg/L (log Kow = −0.41), indicating moderate hydrophilicity consistent with its zwitterionic amino acid character . These specifications are directly applicable to certificate-of-analysis verification upon receipt of material.

Chiral Purity Optical Rotation Melting Point Identity Verification

Acid-Catalyzed Degradation: Olefin Reduction in MeBmt Does Not Alter Cyclosporin A Stability Kinetics

The contribution of the MeBmt olefinic bond to the aqueous acid stability of cyclosporin A was investigated by comparing the degradation kinetics of CsA with analogs in which the MeBmt side chain was selectively modified [1]. Selective reduction of the olefinic bond in MeBmt (producing dihydro-MeBmt-containing CsA) did not affect the overall degradation kinetics or product distribution compared to native CsA under aqueous acidic conditions (pH 1–4), indicating that the alternative degradation pathway involving intramolecular alkoxy addition to the olefin does not significantly contribute to CsA degradation [1]. Additionally, a series of CsA analogs with varying MeBmt side-chain bulkiness were examined, and the apparent rate constants for N,O-acyl migration (the primary degradation pathway producing isocyclosporin A) were not significantly different from that of CsA, demonstrating that the terminal bulkiness of the MeBmt side chain does not control the rate or extent of isomerization [1]. In contrast, O-acetyl-cyclosporin A showed much greater chemical stability than CsA under identical conditions, confirming that the β-hydroxyl group of MeBmt—not the olefin—is the critical functional group for the N,O-acyl migration mechanism [1].

Degradation Kinetics N,O-Acyl Migration Formulation Stability

Validated Application Scenarios for 4-(2E)-2-Buten-1-yl-2,4,5-trideoxy-2-(methylamino)-L-xylonic Acid (MeBmt) Based on Quantitative Differentiation Evidence


Total Synthesis of Cyclosporin A and Stereochemically Defined 1-Position Analogs for Immunosuppression SAR Studies

MeBmt is the essential building block for the total synthesis of cyclosporin A and its 1-position analogs, where the (2S,3R,4R) stereochemistry is non-negotiable. As demonstrated by the 25-fold or greater loss of immunosuppressive activity when the C4 configuration is inverted [(4S)-MeBmt¹-CsA retains only 2–4% activity; REFS-1], and the 2,000- to 10,000-fold loss when the side chain is truncated [IC₅₀ shifts from 4 nM to 8,000–40,000 nM; REFS-2], any deviation from the native MeBmt structure produces functionally compromised analogs. Researchers engaged in cyclosporin SAR must therefore source MeBmt with certified (2S,3R,4R) stereochemistry and (E)-olefin geometry, as the entire downstream biological interpretation depends on the fidelity of the 1-position residue.

Pharmaceutical Reference Standard for Cyclosporin Impurity Profiling and Analytical Method Validation

MeBmt is formally designated as Cyclosporin Impurity 4 and is supplied as a fully characterized reference standard compliant with USP/EP regulatory guidelines for analytical method development, method validation (AMV), and quality control (QC) applications during cyclosporine drug substance and drug product manufacturing [1]. The compound's well-defined physicochemical constants—melting point 240–243 °C and specific optical rotation [α]D²⁰ +13.5° [2]—provide unambiguous identity verification criteria that distinguish it from other cyclosporin-related impurities. Analytical laboratories performing HPLC impurity profiling of cyclosporine batches require this reference standard for system suitability testing, relative response factor determination, and retention time marking, as its chromatographic behavior is directly relevant to the MeBmt-containing degradation products and process impurities of cyclosporin A.

Cyclophilin–Calcineurin Pathway Dissection Using MeBmt-Modified Cyclosporin Probes

The non-linear relationship between MeBmt structure, cyclophilin A binding, and calcineurin inhibition—as quantitatively established by the [MeBm2t¹]CsA data showing ~100-fold weaker CypA binding (Ki 540 nM vs. 4–5 nM) yet only ~7-fold weaker cellular calcineurin inhibition (IC₅₀ 55 nM vs. 8 nM) [1]—makes structurally defined MeBmt derivatives valuable as chemical biology probes. Researchers investigating the respective contributions of cyclophilin binding vs. calcineurin engagement to the therapeutic and toxic effects of cyclosporin require MeBmt as a starting material for synthesizing analogs that selectively perturb one arm of the pathway. Furthermore, tractable modifications of the MeBmt residue have been shown to fine-tune the cyclophilin inhibition profile while altering immunosuppressive activity and cellular localization independently [2], enabling the development of non-immunosuppressive cyclophilin inhibitors for applications in hepatitis C, ischemia-reperfusion injury, and neurodegenerative disease.

Formulation Stability Studies: Evaluating the Role of the MeBmt β-Hydroxyl in Cyclosporin Degradation Pathways

The acid-catalyzed degradation studies demonstrating that selective reduction of the MeBmt olefin does not alter CsA degradation kinetics, while O-acetylation of the β-hydroxyl confers substantially greater chemical stability [1], identify the MeBmt β-hydroxyl—not the olefin—as the critical functional group governing N,O-acyl migration. For pharmaceutical formulation scientists developing stable cyclosporin formulations, this evidence directs attention away from olefin-protection strategies and toward β-hydroxyl modification or formulation conditions that suppress N,O-acyl migration. Procurement of MeBmt for forced degradation studies and stability-indicating method development therefore benefits from the availability of both native MeBmt and its O-protected derivatives to serve as authentic degradation product markers and mechanistic probes.

Quote Request

Request a Quote for 4-(2E)-2-Buten-1-yl-2,4,5-trideoxy-2-(methylamino)-L-xylonic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.